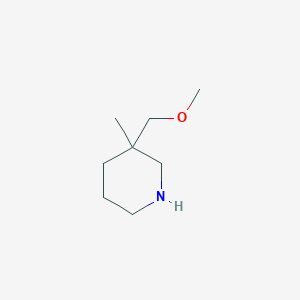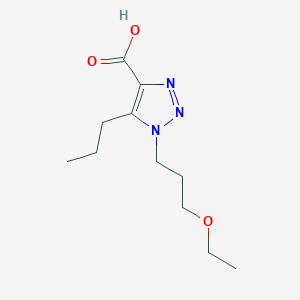
1-(3-Ethoxypropyl)-5-propyl-1h-1,2,3-triazole-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Ethoxypropyl)-5-propyl-1h-1,2,3-triazole-4-carboxylic acid is a synthetic organic compound belonging to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a unique combination of ethoxypropyl and propyl groups attached to the triazole ring, making it an interesting subject for various scientific studies.
Vorbereitungsmethoden
The synthesis of 1-(3-Ethoxypropyl)-5-propyl-1h-1,2,3-triazole-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a reaction between an azide and an alkyne.
Introduction of the Ethoxypropyl Group: The ethoxypropyl group can be introduced through an etherification reaction, where an alcohol reacts with an alkyl halide in the presence of a base.
Attachment of the Propyl Group: The propyl group can be added via a substitution reaction, where a suitable leaving group on the triazole ring is replaced by a propyl group.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions.
Analyse Chemischer Reaktionen
1-(3-Ethoxypropyl)-5-propyl-1h-1,2,3-triazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can convert the triazole ring into a more saturated form, such as a dihydrotriazole.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the triazole ring are replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides.
Wissenschaftliche Forschungsanwendungen
1-(3-Ethoxypropyl)-5-propyl-1h-1,2,3-triazole-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of agrochemicals.
Wirkmechanismus
The mechanism of action of 1-(3-Ethoxypropyl)-5-propyl-1h-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed biological effects. For example, it may inhibit the activity of enzymes involved in cell wall synthesis in bacteria, leading to antimicrobial effects.
Vergleich Mit ähnlichen Verbindungen
1-(3-Ethoxypropyl)-5-propyl-1h-1,2,3-triazole-4-carboxylic acid can be compared with other triazole derivatives, such as:
1-(3-Ethoxypropyl)-2-methyl-5-phenyl-1H-pyrrole-3-carboxylic acid: This compound has a similar ethoxypropyl group but differs in the core structure, leading to different biological activities.
1-(3-Ethoxypropyl)-5-oxopyrrolidine-3-carboxylic acid: This compound features a pyrrolidine ring instead of a triazole ring, resulting in different chemical properties and applications.
The uniqueness of this compound lies in its specific combination of functional groups and the triazole ring, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C11H19N3O3 |
|---|---|
Molekulargewicht |
241.29 g/mol |
IUPAC-Name |
1-(3-ethoxypropyl)-5-propyltriazole-4-carboxylic acid |
InChI |
InChI=1S/C11H19N3O3/c1-3-6-9-10(11(15)16)12-13-14(9)7-5-8-17-4-2/h3-8H2,1-2H3,(H,15,16) |
InChI-Schlüssel |
SNEPNSKQLRDYHB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1=C(N=NN1CCCOCC)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


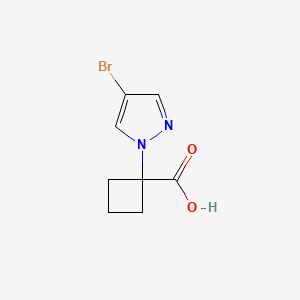
![7-Aminospiro[3.5]nonan-2-ol hydrochloride](/img/structure/B13566319.png)
![(2E)-3-(3-{[(tert-butoxy)carbonyl]amino}phenyl)prop-2-enoic acid](/img/structure/B13566321.png)


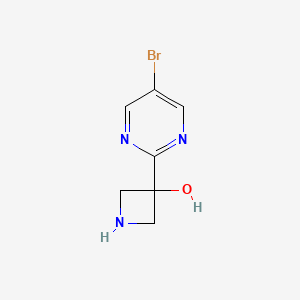
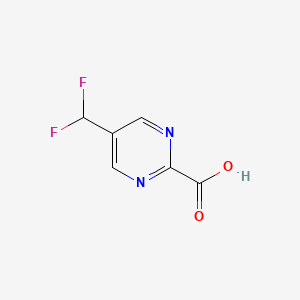

![4-Amino-8-oxa-2,3-diazaspiro[4.5]dec-3-en-1-one](/img/structure/B13566344.png)



![1-[5-(4-Chlorophenyl)-1,3-oxazol-2-yl]piperazinedihydrochloride](/img/structure/B13566368.png)
